molecular formula C22H27N5O2 B016545 1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 106461-41-0

1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B016545
M. Wt: 393.5 g/mol
InChI Key: FFAQILVGBAELHN-UHFFFAOYSA-N
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Description

This compound is of interest due to its structural complexity and potential biological activities. The molecule consists of a 1,2,4-triazole ring substituted with a sec-butyl group and a phenylpiperazine moiety, which is further substituted with a hydroxyphenyl group.

Synthesis Analysis

The synthesis of this compound involves a multistep process starting from 4-(4-(4-aminophenyl)piperazin-1-yl)phenol and (S)-N′-(2-(benzyloxy)propylidene)formohydrazide as starting materials. The synthesis is characterized by IR, 1H NMR, and single-crystal X-ray diffraction techniques, indicating the successful formation of the desired product (Lv et al., 2019).

Molecular Structure Analysis

The molecular structure of the compound was elucidated using single-crystal X-ray diffraction, showcasing its complex architecture. The crystallographic analysis confirms the presence of the 1,2,4-triazole core, the sec-butyl substitution, and the phenylpiperazine structure with a hydroxyphenyl group (Lv et al., 2019).

Chemical Reactions and Properties

The compound exhibits potential anticancer activities against human bone cancer cell lines, as evidenced by in vitro studies. Its structure-activity relationship is further investigated through molecular docking studies to understand its potential antiviral activity by examining the binding sites for the 1AS0 protein (Lv et al., 2019).

Scientific Research Applications

Anti-Cancer Activity

  • A heterocyclic compound closely related to 1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one showed promising in vitro anticancer activities against human bone cancer cell lines and potential antiviral activity through molecular docking studies (Lv et al., 2019).

Synthesis Improvements

  • Research on improving the synthetic process of similar triazole derivatives, which are key intermediates in antifungal agents, highlighted advantages such as facile reaction conditions and higher overall yield, which can be relevant for the synthesis of 1-(sec-Butyl)-4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one (Miao Zhen-yuan, 2006).

Structural and Chemical Analysis

  • Studies involving crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations of novel piperazine derivatives provide insights into the structural and reactive properties of similar compounds (Kumara et al., 2017).

Antimicrobial and Antifungal Activities

  • Research on novel 1,2,4-triazole derivatives, including those with piperazine moiety, has demonstrated antimicrobial and antifungal activities, suggesting potential applications for similar compounds (Bektaş et al., 2007).

Antiprotozoal and Antiviral Properties

  • Studies on triazole derivatives with piperazine amide moiety have shown potential as antiprotozoal and antiviral agents, indicating potential research applications for structurally similar compounds (Zhao Jing-xia, 2005).

Antidepressant and Antianxiety Activities

  • Compounds structurally similar to 1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one have been evaluated for antidepressant and antianxiety activities, providing a basis for exploring the neuropsychiatric potential of this compound (J. Kumar et al., 2017).

properties

IUPAC Name

2-butan-2-yl-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-3-17(2)27-22(29)26(16-23-27)20-6-4-18(5-7-20)24-12-14-25(15-13-24)19-8-10-21(28)11-9-19/h4-11,16-17,28H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAQILVGBAELHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403376
Record name 2-(Butan-2-yl)-4-{4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
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Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one

CAS RN

106461-41-0
Record name 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
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Record name 2-(Butan-2-yl)-4-{4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
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Record name 2,4-dihydro-4-(4-(4-(4-hydroxyphenyl)-1-piperazinyl)phenyl)-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
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Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)
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Synthesis routes and methods

Procedure details

A mixture of 29.4 g of (+)-(S)-(2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]-phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one, (S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:2) (intermediate (5)), 2.0 g of sodium sulfite and 151 ml of a hydrobromic acid solution 48% in water was stirred for 5 hours at reflux temperature. The reaction mixture was cooled to room temperature and water was added. The while was neutralized with potassium carbonate to pH 7 while stirring in a mixture of dichloromethane and 1-butanol (90:10 by volume). The separated organic layer was dried, filtered and evaporated in vacuo. The residue was triturated in methanol. The precipitated product was filtered off and purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (98:2 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from 4-methyl-2-pentanone. The product was filtered off and dried, yielding 10.4 g (77.7%) of (+)-(S)-(2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]-phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one; mp. 180.6° C.: [α]D20 =+4.38° (conc.=1% in methanol) (interm. 7).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 3
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 4
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 5
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 6
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one

Citations

For This Compound
1
Citations
JH Kim, WG Choi, JY Moon, JY Lee, S Lee… - … of Chromatography B, 2018 - Elsevier
Itraconazole (ITZ) is a first-generation triazole-containing antifungal agent that effectively treats various fungal infections. As ITZ has a better safety profile than that of ketoconazole (KCZ)…
Number of citations: 10 www.sciencedirect.com

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